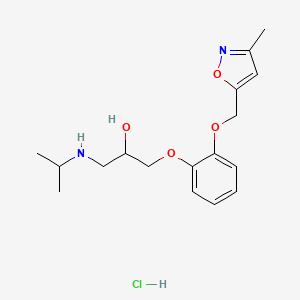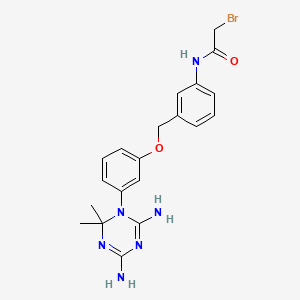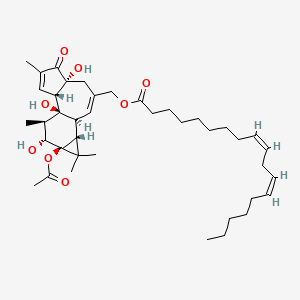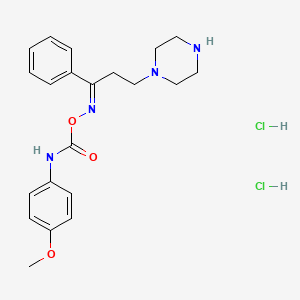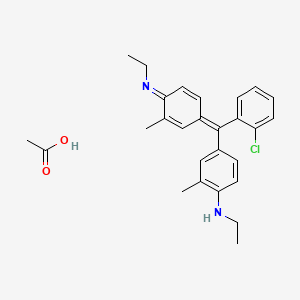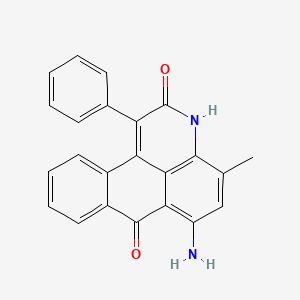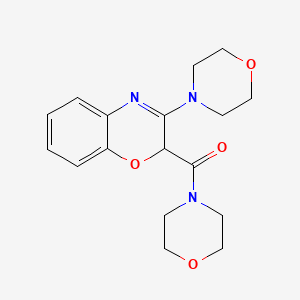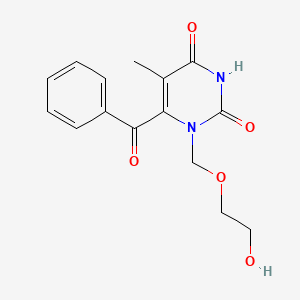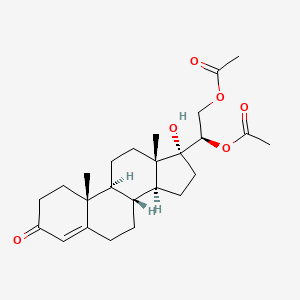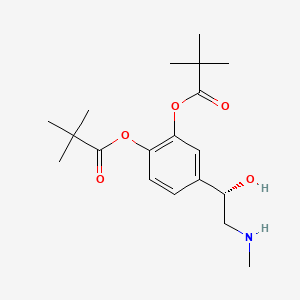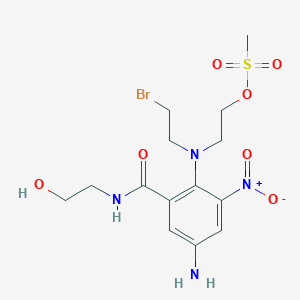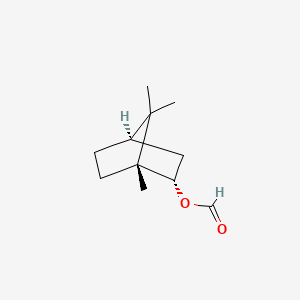
Disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-4-hydroxypiperidine , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(4-chlorophenyl)-4-hydroxypiperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction produces an amine.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-4-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
4-(4-chlorophenyl)-4-hydroxypiperidine can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-4-hydroxypiperidine: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-bromophenyl)-4-hydroxypiperidine: The presence of a bromine atom can lead to different chemical and physical properties compared to the chlorine derivative.
4-(4-methylphenyl)-4-hydroxypiperidine: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidine lies in its specific chemical structure, which imparts distinct reactivity and biological properties .
Propiedades
Número CAS |
82944-33-0 |
|---|---|
Fórmula molecular |
C24H24N10Na2O10S2 |
Peso molecular |
722.6 g/mol |
Nombre IUPAC |
disodium;5-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N10O10S2.2Na/c35-9-7-25-19-29-21(33-23(37)31-19)27-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)28-22-30-20(26-8-10-36)32-24(38)34-22;;/h1-6,11-12,35-36H,7-10H2,(H,39,40,41)(H,42,43,44)(H3,25,27,29,31,33,37)(H3,26,28,30,32,34,38);;/q;2*+1/p-2/b2-1+;; |
Clave InChI |
QAQDCPAQBWTYJV-SEPHDYHBSA-L |
SMILES isomérico |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


